molecular formula C15H17N3O2S B028179 Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 100973-67-9

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B028179
M. Wt: 303.4 g/mol
InChI Key: JUVBOQHAEZDXDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate and related compounds typically involves cyclocondensation reactions. For instance, efficient syntheses of similar ethyl 2-methylthio-pyrimidine carboxylates have been reported through the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding products in good yields (Zanatta et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate can be characterized using various spectroscopic techniques. For example, the structural characterization of similar pyrimidine derivatives has been achieved using IR, 1 H NMR, 13 C NMR, LCMS, and elemental analysis, providing insights into their chemical environment and molecular geometry (Mohan et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives like ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate engage in a variety of chemical reactions, owing to the reactive sites on the pyrimidine ring and the functional groups attached to it. For instance, reactions involving nucleophilic substitution have been documented for related compounds, showcasing the reactivity of the pyrimidine ring and the potential for further functionalization (Shadbolt & Ulbricht, 1967).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Processes : Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate and related compounds have been synthesized through various methods. Zanatta et al. (2015) discussed an efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives through cyclocondensation reactions, yielding products in good conditions under mild, basic, aqueous conditions (Zanatta et al., 2015). Similarly, Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (Bakhite et al., 2005).

Chemical Reactions and Derivatives : Mohamed (2021) presented the synthesis of various compounds including ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2021). Additionally, Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with some alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, which showed promising antimicrobial activity against Staphylococcus aureus for some of the synthesized compounds (Sirakanyan et al., 2015).

Biochemical Applications

Antioxidant and Radioprotective Activities : Mohan et al. (2014) synthesized and characterized a novel pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, and screened it for in vitro antioxidant activity using DPPH radical, hydroxyl radical scavenging assay. Additionally, the in vivo radioprotection property was determined on Drosophila melanogaster model system, showing a reduction in oxidative stress caused by ionizing e-beam radiation (Mohan et al., 2014).

Biological Activities : Youssef and Amin (2012) synthesized ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates and their derivatives, which exhibited moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012). Additionally, Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showing promising antibacterial, antioxidant, and antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of pyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals . Future research on this specific compound would likely involve a detailed investigation of its synthesis, properties, and biological activity.

properties

IUPAC Name

ethyl 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-20-14(19)12-10-17-15(21-2)18-13(12)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVBOQHAEZDXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304291
Record name ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

100973-67-9
Record name ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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